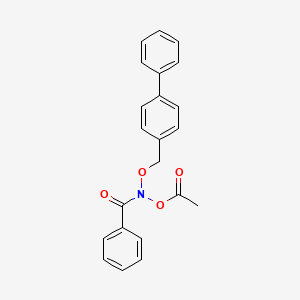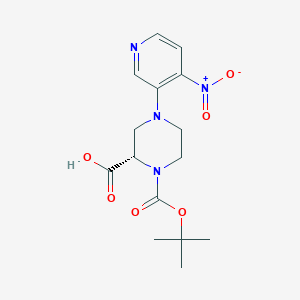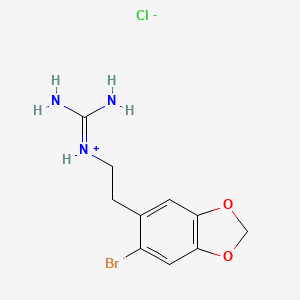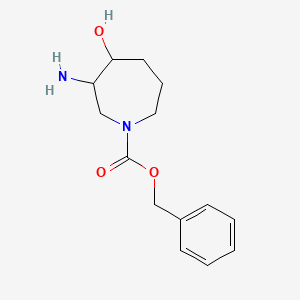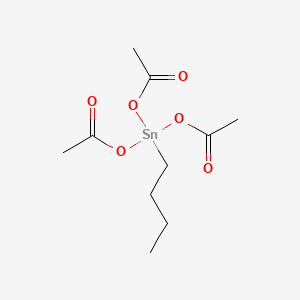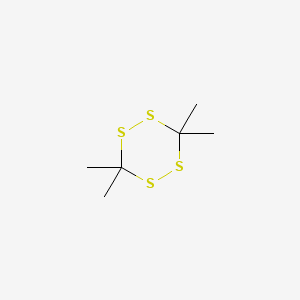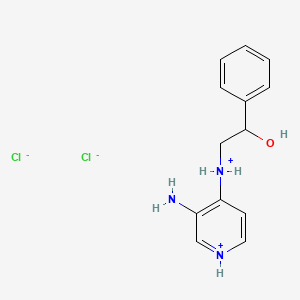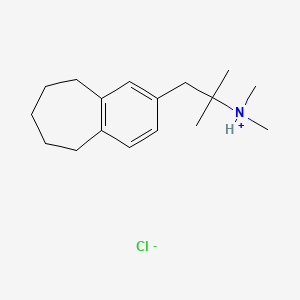
Carbamic acid, (3-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is a chemical compound with the molecular formula C21H35ClN2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a piperidine ring and a heptyloxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride typically involves the reaction of 3-(heptyloxy)phenyl isocyanate with 1-ethyl-4-piperidinol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its monohydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Carbamic acid, (3-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as its use in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (3-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
- Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
Uniqueness
Carbamic acid, (3-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is unique due to its specific heptyloxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
105384-01-8 |
|---|---|
Molecular Formula |
C21H35ClN2O3 |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
(1-ethylpiperidin-1-ium-4-yl) N-(3-heptoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-3-5-6-7-8-16-25-20-11-9-10-18(17-20)22-21(24)26-19-12-14-23(4-2)15-13-19;/h9-11,17,19H,3-8,12-16H2,1-2H3,(H,22,24);1H |
InChI Key |
MNHJIKOYKFVOHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



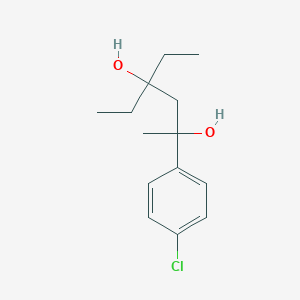

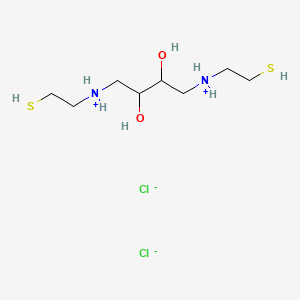

![ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate](/img/structure/B13733931.png)
